molecular formula C6H11NO2 B2903379 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane CAS No. 1408075-25-1

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B2903379
CAS No.: 1408075-25-1
M. Wt: 129.159
InChI Key: TWEISKJFQUHRBG-HCWXCVPCSA-N
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Description

8-Hydroxy-6-oxa-3-azabicyclo[321]octane is a bicyclic compound that features a unique structure incorporating oxygen and nitrogen atoms within its framework

Mechanism of Action

Target of Action

The primary targets of 8-Hydroxy-6-oxa-3-azabicyclo[32It is used as a raw material and intermediate in the synthesis of various substances, including potential pi3k inhibitors .

Mode of Action

The exact mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32Its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine suggests that it might interact with similar targets and pathways .

Biochemical Pathways

The specific biochemical pathways affected by 8-Hydroxy-6-oxa-3-azabicyclo[32Given its use in the development of pi3k inhibitors , it may be involved in pathways related to cell growth, proliferation, and survival.

Result of Action

The molecular and cellular effects of 8-Hydroxy-6-oxa-3-azabicyclo[32Compounds with similar structures have shown agonist activity in κ-opioid receptors (kor) and cytotoxic activity on different tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane typically involves the construction of the bicyclic framework through a series of organic reactions. One common method includes the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers, promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . This method allows for the efficient construction of the bicyclic structure with a wide substrate scope.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.

Common Reagents and Conditions:

    Oxidation: Tempo oxoammonium tetrafluoroborate is commonly used.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEISKJFQUHRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293110
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-23-7
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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